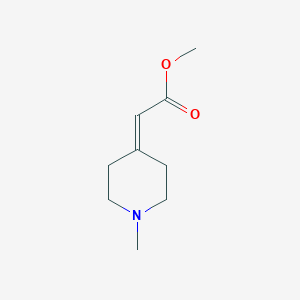

2-(1-甲基哌啶-4-亚甲基)乙酸甲酯

描述

Methyl 2-(1-methylpiperidin-4-ylidene)acetate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and characterized, providing insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds often involves regioselective methods and the use of catalysts to achieve desired stereochemistry. For instance, the synthesis of Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate was achieved with high regioselectivity and was further reduced to its corresponding enantiomerically enriched form using a chiral ruthenium catalyst . This suggests that similar methodologies could be applied to the synthesis of Methyl 2-(1-methylpiperidin-4-ylidene)acetate, potentially involving the use of protecting groups, selective reductions, and chiral catalysts to control stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(1-methylpiperidin-4-ylidene)acetate has been elucidated using various spectroscopic techniques such as XRD, FT-IR, UV-VIS, and NMR . These techniques provide detailed information about the molecular geometry, electronic structure, and the presence of specific functional groups. Theoretical calculations, such as those performed using density functional theory (DFT), complement these experimental methods by predicting the electronic properties and reactivity of the molecules .

Chemical Reactions Analysis

Compounds with the ylidene acetate moiety are known to participate in a variety of chemical reactions. For example, methyl (triphenylphosphoranylidene)acetate can react with active carbonyl compounds in the presence of acidic protons, indicating that the ylidene moiety can act as a nucleophile . Similarly, the reactivity of Methyl 2-(1-methylpiperidin-4-ylidene)acetate could be explored in nucleophilic addition reactions with electrophiles, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl 2-(1-methylpiperidin-4-ylidene)acetate have been studied, revealing insights into their behavior. For instance, the non-linear optical behaviors of certain compounds have been examined, showing significant values for dipole moment, polarizability, and hyperpolarizability . These properties are crucial for applications in materials science and photonics. Additionally, the stability of these compounds under various conditions can be inferred from their reactivity profiles and the presence of stabilizing substituents .

科学研究应用

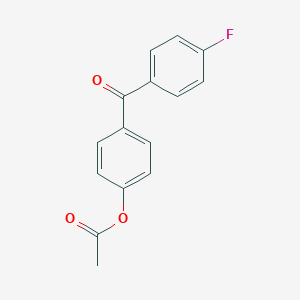

合成和抗菌活性

Nasser 等人 (2010) 的一项研究报告了与 "2-(1-甲基哌啶-4-亚甲基)乙酸甲酯" 相关的衍生物的合成及其抗菌活性。新合成的化合物对一系列抗菌和抗真菌生物表现出有希望的活性,展示了该化学物质在开发潜在抗菌剂中的用途 Nasser, A., Idhayadhulla, A., Kumar, R., & Selvin, J. (2010)。E-journal of Chemistry。

乙酰胆碱酯酶酶活性

Nguyen、Snyder 和 Kilbourn (1998) 基于 "2-(1-甲基哌啶-4-亚甲基)乙酸甲酯" 的结构,探索了碳-11 标记的 N-甲基哌啶酯作为乙酰胆碱酯酶 (AChE) 的潜在体内底物。这项研究对于了解该酶在人脑中的活性至关重要,这对于研究神经退行性疾病具有重要意义 Nguyen, T., Snyder, S., & Kilbourn, M. (1998)。Nuclear Medicine and Biology。

光化学性质

Lippold、Neudörfl 和 Griesbeck (2021) 的研究调查了杂环 1,1-供体-受体-取代的烯烃,包括 "2-(1-甲基哌啶-4-亚甲基)乙酸甲酯" 的衍生物。他们的研究重点关注这些化合物的 pH 依赖性荧光和不寻常的光氧化性质,为其在光化学过程中的潜在应用提供了见解 Lippold, T., Neudörfl, J., & Griesbeck, A. (2021)。Molecules。

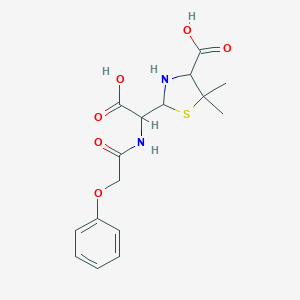

醛糖还原酶抑制剂

Ali 等人 (2012) 合成了并评价了与 "2-(1-甲基哌啶-4-亚甲基)乙酸甲酯" 相关的亚氨基噻唑烷-4-酮乙酸酯衍生物,作为醛还原酶 (ALR1) 和醛糖还原酶 (ALR2) 的抑制剂。他们的研究结果突出了该化合物在开发糖尿病并发症治疗方面的潜力,展示了其在药物化学中的相关性 Ali, S., Saeed, A., Abbas, N., Shahid, M., Bolte, M., & Iqbal, J. (2012)。MedChemComm。

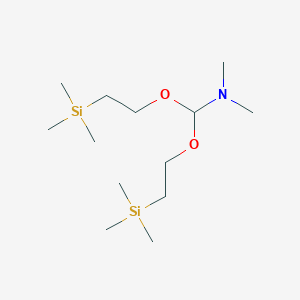

酯交换/酰化反应中的催化剂

研究还表明了 "2-(1-甲基哌啶-4-亚甲基)乙酸甲酯" 衍生物在催化酯交换/酰化反应中的用途。Grasa、Gueveli、Singh 和 Nolan (2003) 证明了由此类化合物衍生的 N-杂环卡宾催化剂可以介导醇的有效酰化,表明了它们在合成有机化学中的多功能性 Grasa, G., Gueveli, T., Singh, R., & Nolan, S. (2003)。The Journal of Organic Chemistry。

未来方向

The future directions for “Methyl 2-(1-methylpiperidin-4-ylidene)acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a piperidine derivative, it could serve as a valuable building block in the synthesis of various pharmaceuticals and natural products .

属性

IUPAC Name |

methyl 2-(1-methylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFUSEORPMHJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC(=O)OC)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609345 | |

| Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-methylpiperidin-4-ylidene)acetate | |

CAS RN |

154594-25-9 | |

| Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)